molecular formula C10H10N2O3 B1297957 4-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione CAS No. 26215-17-8

4-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione

Cat. No. B1297957
CAS RN: 26215-17-8
M. Wt: 206.2 g/mol
InChI Key: ZFJCEBBQMMSHIT-UHFFFAOYSA-N
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Description

The compound 4-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione is a derivative of isoindole, which is a structural motif found in various pharmacologically active compounds. Although the provided papers do not directly discuss this exact compound, they provide insights into similar structures and their properties. For instance, the first paper discusses a triazole derivative with an amino and hydroxyethyl group, which shares some structural similarities with the compound .

Synthesis Analysis

The synthesis of related compounds involves the formation of azomethine ylides from α-amino acids and carbonyl compounds, which are then captured by quinones to form various isoindole diones, as described in the second paper . This method could potentially be adapted for the synthesis of 4-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione has been elucidated using spectroscopic methods such as NMR, as well as crystallography. The third paper provides an example of two N-aminoimides with a tricyclic structure, which were characterized by their noncentrosymmetric crystals and the formation of hydrogen bonds . These findings suggest that the compound of interest may also form specific intermolecular interactions due to its amino and hydroxyethyl groups.

Chemical Reactions Analysis

While the provided papers do not detail reactions specific to 4-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione, they do offer insights into the reactivity of structurally related compounds. For example, the formation of azomethine ylides indicates a potential for cycloaddition reactions, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 4-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione can be inferred from the first paper, which describes the photophysical properties of a triazole derivative. The compound exhibits significant nonlinear optical properties, suggesting that 4-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione may also possess interesting optical characteristics . Additionally, the presence of amino and hydroxyethyl groups could influence the solubility and potential for hydrogen bonding.

Scientific Research Applications

Synthesis and Derivative Formation

Studies have developed new synthesis methods for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, highlighting the potential for creating a wide range of functionalized compounds. These methods involve the epoxidation of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione followed by the opening of the epoxide with nucleophiles, leading to amino and triazole derivatives among others (Tan et al., 2016). Further, the development of polysubstituted isoindole-1,3-dione analogues from similar starting materials has been reported, demonstrating the versatility of isoindole-1,3-dione derivatives in organic synthesis (Tan et al., 2014).

Molecular and Crystal Structure Analysis

The molecular and crystal structure of isoindole-1,3-dione derivatives has been a subject of interest for chemists. Studies have synthesized new N-aminoimides and analyzed their crystal structures to understand the molecular conformations and interactions, which could inform the design of materials and pharmaceuticals (Struga et al., 2007).

Material Science and Liquid Crystal Research

Isoindole-1,3-dione based derivatives have shown potential in material science, particularly in the synthesis and characterization of mesogenic Schiff bases. These compounds exhibit enantiotropic liquid crystalline behavior, which could be useful in the development of new liquid crystal displays (Dubey et al., 2018).

Safety And Hazards

This would involve discussing any hazards associated with the compound, such as its toxicity, flammability, or reactivity. Safety precautions for handling and storing the compound would also be discussed.


Future Directions

This would involve discussing potential future research directions involving the compound. This could include potential applications, modifications to improve its properties, or further studies to better understand its properties or mechanism of action.


I hope this general outline is helpful. If you have a specific compound or topic in mind, feel free to ask!


properties

IUPAC Name

4-amino-2-(2-hydroxyethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c11-7-3-1-2-6-8(7)10(15)12(4-5-13)9(6)14/h1-3,13H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJCEBBQMMSHIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)N(C2=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201212141
Record name 4-Amino-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201212141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione

CAS RN

26215-17-8
Record name 4-Amino-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26215-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201212141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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